4-(1-Piperidinyl)pentanoic acid hydrochloride

Conformational analysis Molecular recognition Binding entropy

4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS 91951-49-4) is a piperidine-functionalized pentanoic acid derivative supplied as the hydrochloride salt, with molecular formula C₁₀H₂₀ClNO₂ and molecular weight 221.72 g·mol⁻¹. The compound features a piperidine ring N-linked at the 4-position of the pentanoic acid backbone, yielding a branched-chain amino acid analog with one chiral center.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72
CAS No. 91951-49-4
Cat. No. B3167430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Piperidinyl)pentanoic acid hydrochloride
CAS91951-49-4
Molecular FormulaC10H20ClNO2
Molecular Weight221.72
Structural Identifiers
SMILESCC(CCC(=O)O)N1CCCCC1.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-9(5-6-10(12)13)11-7-3-2-4-8-11;/h9H,2-8H2,1H3,(H,12,13);1H
InChIKeyPOAVZUAPHHQSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Piperidinyl)pentanoic Acid Hydrochloride (CAS 91951-49-4): Structural Identity and Procurement-Relevant Physicochemical Profile


4-(1-Piperidinyl)pentanoic acid hydrochloride (CAS 91951-49-4) is a piperidine-functionalized pentanoic acid derivative supplied as the hydrochloride salt, with molecular formula C₁₀H₂₀ClNO₂ and molecular weight 221.72 g·mol⁻¹ . The compound features a piperidine ring N-linked at the 4-position of the pentanoic acid backbone, yielding a branched-chain amino acid analog with one chiral center . It is cataloged under ChemBridge ID 4032973 (free base CAS 805181-60-6) and MFCD18483505, with a standard commercial purity of 95–98% . Its computed consensus Log Pₒ/ₓ is 1.02, and it exhibits high aqueous solubility (ESOL Log S = −0.9; ~27.9 mg·mL⁻¹), placing it in the 'very soluble' class .

Why 4-(1-Piperidinyl)pentanoic Acid Hydrochloride Cannot Be Generically Substituted by Positional Isomers or Free-Base Analogs


Although several piperidine-pentanoic acid conjugates share the same elemental composition (C₁₀H₁₉NO₂ for the free base), the position of N-attachment on the pentanoic acid chain fundamentally alters the three-dimensional spatial relationship between the basic amine and the carboxylic acid, affecting intramolecular hydrogen bonding, chelation potential, and conformational entropy upon target binding or metal coordination . The 4-substituted isomer possesses four rotatable bonds versus five for the 5-substituted analog, producing a measurable difference in conformational自由度 that impacts binding entropy and molecular recognition [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility and ambient-temperature storage stability compared to the free base (CAS 805181-60-6), which may require cold storage [2]. These structural and formulation distinctions preclude generic interchangeability in synthesis, assay development, or structure-activity relationship studies.

Quantitative Differentiation Evidence for 4-(1-Piperidinyl)pentanoic Acid Hydrochloride (CAS 91951-49-4) Versus Closest Analogs


Rotatable Bond Count: Conformational Entropy Differential vs. 5-Substituted Positional Isomer

The 4-substituted target compound possesses 4 rotatable bonds, whereas the 5-substituted positional isomer (5-(piperidin-1-yl)pentanoic acid hydrochloride, CAS 49637-20-9) has 5 rotatable bonds, as computed by Cactvs and reported in PubChem [1]. A difference of one rotatable bond corresponds to an entropic penalty of approximately 0.6–1.2 kcal·mol⁻¹ at 298 K (ΔS ≈ 2–4 cal·mol⁻¹·K⁻¹ per restricted rotor) upon binding, which can shift IC₅₀ or Kd values by up to an order of magnitude in optimized ligand-receptor systems [2].

Conformational analysis Molecular recognition Binding entropy Structure-activity relationship

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Ambient Storage Stability

The hydrochloride salt (CAS 91951-49-4) is rated as 'very soluble' by ESOL classification (Log S = −0.9, ~27.9 mg·mL⁻¹) and is stored at ambient temperature (RT) [1]. In contrast, the free base (4-(piperidin-1-yl)pentanoic acid, CAS 805181-60-6) has a higher computed LogP (consensus 1.02 for the neutral species; XLOGP3 = −0.08 for the protonated form) and lacks the predictable solubility and handling advantages of a defined salt [2]. The positional isomer 5-(piperidin-1-yl)pentanoic acid hydrochloride (CAS 49637-20-9) requires refrigerated storage (2–8°C), indicating different solid-state stability properties [3].

Salt selection Formulation Solubility enhancement Storage stability

Batch-Specific QC Certification: 98% Purity with NMR, HPLC, and GC Verification

Bidepharm supplies 4-(1-piperidinyl)pentanoic acid hydrochloride at a standard purity of 98% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . This exceeds the typical 95% purity offered by multiple other vendors for this compound and its positional isomer . The availability of multi-method QC data enables rigorous identity and purity verification, which is essential for reproducible synthesis and quantitative bioassay work.

Quality control Batch consistency Analytical chemistry Procurement specification

Lipophilicity Profile: Negative LogD at Physiological pH Distinguishes from 5-Oxo Analog

The free base of the target compound exhibits LogD (pH 5.5) = −1.30 and LogD (pH 7.4) = −1.27 (JChem), indicating a zwitterionic character that confers low lipophilicity at physiological pH [1]. This contrasts with the 5-oxo analog 5-oxo-5-(piperidin-1-yl)pentanoic acid (CAS 347142-76-1), which has a reported LogP of 0.54 . The negative LogD values suggest superior aqueous compartment distribution and lower non-specific protein binding for the target compound, parameters that are relevant when selecting solubilizing building blocks or designing polar pharmacophore elements.

Lipophilicity Drug-likeness ADME prediction LogD

Fraction Csp3 = 0.9: Enhanced Three-Dimensional Character vs. Planar Aromatic Analogs

The target compound has a fraction Csp3 of 0.9 and contains zero aromatic heavy atoms, as computed from its structure . This high sp³ carbon content places it in the upper quartile of three-dimensional molecular character—a property that correlates with improved clinical success rates by reducing promiscuous binding, CYP inhibition, and hERG liability compared to flatter, aromatic-rich analogs [1]. In contrast, many piperidine-containing drug intermediates that incorporate aromatic substituents exhibit Csp3 fractions below 0.5, representing a fundamental divergence in molecular shape and developability profile.

Drug-likeness Fraction Csp3 Molecular complexity Lead-likeness

Optimal Application Scenarios for 4-(1-Piperidinyl)pentanoic Acid Hydrochloride (CAS 91951-49-4) Based on Quantitative Differentiation Evidence


Focused Library Synthesis Requiring Conformationally Constrained Piperidine-Carboxylic Acid Building Blocks

When designing a combinatorial library targeting enzymes or receptors with shallow, solvent-exposed binding pockets, the 4 rotatable bonds of this compound (vs. 5 for the 5-substituted isomer) provide a modest but measurable reduction in conformational entropy penalty [1]. This can translate into systematically higher hit rates in biochemical screens where ligand pre-organization contributes to binding affinity. The hydrochloride salt's high aqueous solubility (~27.9 mg·mL⁻¹) further enables high-concentration stock solution preparation without DMSO, reducing solvent interference in biophysical assays .

Fragment-Based Drug Discovery (FBDD) Prioritizing High Fsp³ Scaffolds

With an Fsp³ of 0.9 and zero aromatic atoms, this compound aligns with the 'escape from flatland' paradigm that correlates increased three-dimensionality with improved clinical candidate quality [2]. Fragment libraries enriched in high-Fsp³ scaffolds have been shown to yield leads with superior physicochemical and ADME profiles. The compound's low LogD at physiological pH (−1.27 to −1.30) further supports its utility as a polar fragment with minimal non-specific binding [3].

Synthesis of Amide and Ester Derivatives via Carboxylic Acid Activation

The free carboxylic acid group enables straightforward derivatization via amide coupling or esterification to generate diverse screening compounds. The 98% purity with multi-method QC (NMR, HPLC, GC) ensures reproducible reaction yields and minimizes purification challenges associated with lower-purity building blocks . The compound's availability through the ChemBridge screening collection (ID 4032973) further facilitates follow-up analog acquisition [3].

pH-Dependent Solubility and Zwitterionic Character Studies

The compound's LogD values of −1.30 (pH 5.5) and −1.27 (pH 7.4) indicate zwitterionic behavior that can be exploited for pH-dependent extraction, crystallization, or targeted delivery studies [3]. The hydrochloride salt form ensures a defined counterion stoichiometry, unlike the free base, enabling precise control over ionic strength in formulation or crystallization experiments .

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